molecular formula C13H17N3O B15291080 (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B15291080
M. Wt: 231.29 g/mol
InChI Key: HHTNZIATCWCQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol: is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with an isobutyl group, a pyridinyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a pyridinyl group.

    Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The pyridinyl group can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)aldehyde or (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: Formation of (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-4-yl)methanol.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
  • (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
  • (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Uniqueness

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the methanol group also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

[1-(2-methylpropyl)-3-pyridin-4-ylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)7-16-8-12(9-17)13(15-16)11-3-5-14-6-4-11/h3-6,8,10,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTNZIATCWCQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.